

Application Note: High-Throughput LC-MS/MS Analysis of Doxylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Donormil	
Cat. No.:	B1670909	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxylamine succinate is a first-generation antihistamine of the ethanolamine class known for its sedative properties. It is widely used for the short-term treatment of insomnia and in combination with other drugs for the relief of cold and allergy symptoms. Accurate quantification of doxylamine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note details a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of doxylamine in human plasma. The protocol employs a straightforward protein precipitation step, making it suitable for high-throughput analysis.

Materials and Reagents

- Standards: Doxylamine Succinate reference standard, Doxylamine-d5 (Internal Standard, IS)
- Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Formic acid (LC-MS grade)
- Reagents: Ammonium acetate (LC-MS grade), Deionized water
- Biological Matrix: Drug-free human plasma
- Equipment:



- LC-MS/MS system (e.g., Agilent 1260 Series HPLC coupled with a QTRAP 5500 tandem mass spectrometer)[1]
- Analytical column (e.g., Gemini C18, 2.0 mm × 100 mm, 5 μm)[1]
- Microcentrifuge
- Vortex mixer
- Calibrated pipettes
- Autosampler vials

Experimental ProtocolsPreparation of Stock and Working Solutions

- Doxylamine Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of doxylamine succinate standard in 70% methanol.
- Internal Standard (IS) Stock Solution (1.00 mg/mL): Prepare a stock solution of doxylamined5 in 70% methanol.
- Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with 70% methanol to achieve the desired concentrations.
- IS Working Solution (e.g., 200 ng/mL): Dilute the IS stock solution with the appropriate solvent.

Preparation of Calibration Standards and Quality Control (QC) Samples

- Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions.[1]
- For example, add 20.0 μL of the specific working solution to 380 μL of blank plasma to achieve final concentrations spanning the desired linear range (e.g., 0.500–200 ng/mL).[1]



- Typical QC concentrations are:
 - Lower Limit of Quantification (LLOQ): 0.500 ng/mL[1]
 - Low Quality Control (LQC): 1.00 ng/mL[1]
 - Medium Quality Control (MQC): 10.0 ng/mL and 60.0 ng/mL[1]
 - High Quality Control (HQC): 150 ng/mL[1]

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[2][3] Acetonitrile is a commonly used and efficient precipitation solvent.[4]

Step-by-Step Protocol:

- Pipette 100 μL of the plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
- Add a specified volume of the IS working solution (e.g., 50 μL of 200 ng/mL doxylamine-d5).
- Add 3 volumes of cold acetonitrile (e.g., 300 μ L) to the plasma sample to precipitate the proteins.
- Vortex the mixture thoroughly for approximately 1 minute to ensure complete mixing and protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to an autosampler vial for analysis.
- Inject an aliquot (e.g., 2.0 μL) into the LC-MS/MS system.[1]

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis of doxylamine.



Table 1: Liquid Chromatography (LC) Conditions

Parameter	Setting
HPLC System	Agilent 1260 Series or equivalent[1]
Column	Gemini C18 (2.0 mm × 100 mm, 5 μm)[1]
Mobile Phase A	Methanol[1][2]
Mobile Phase B	20 mM Ammonium Acetate with 0.2% Formic Acid in Water[1][2]
Flow Rate	0.6 mL/min[1][2]
Elution	Gradient[1][2]
Injection Volume	2.0 μL[1]
Column Temperature	30 °C[1]
Autosampler Temp.	4 °C[1]
Run Time	~2.7 minutes[1]

Table 2: Mass Spectrometry (MS/MS) Conditions



Parameter	Setting
Mass Spectrometer	QTRAP 5500 or equivalent[1]
Ionization Mode	Electrospray Ionization (ESI), Positive[1][2]
Scan Type	Multiple Reaction Monitoring (MRM)
Ionspray Voltage	5500 V[1]
Temperature	600 °C[1]
Curtain Gas (CUR)	20 psi[1]
Collision Gas (CAD)	Medium[1]
Ion Source Gas 1 (GS1)	50 psi[1]
Ion Source Gas 2 (GS2)	50 psi[1]

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Doxylamine	271.0	182.0
Doxylamine-d5 (IS)	276.2	187.3

Data Presentation

The described method has been validated according to regulatory guidelines and demonstrates excellent performance for the quantification of doxylamine in human plasma.[1] Key quantitative data are summarized below.

Table 4: Summary of Quantitative Method Performance Data

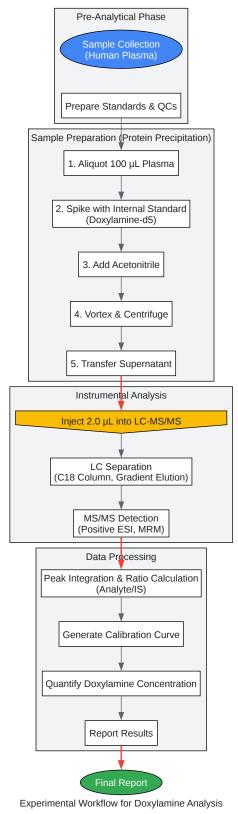


Parameter	Result	
Linearity Range	0.500 – 200 ng/mL[1][2]	
Lower Limit of Quantification (LLOQ)	0.500 ng/mL[1][2]	
Extraction Recovery (Doxylamine)	94.6% - 99.6%[1]	
Extraction Recovery (IS)	97.7%[1]	
Intra-batch Precision (%CV)	< 6.6%[2]	
Inter-batch Precision (%CV)	< 5.4%[2]	
Intra-batch Accuracy (%RE)	-2.7% to 0.1%[2]	
Inter-batch Accuracy (%RE)	-10.6% to 3.7%[2]	
Matrix Effect (%CV)	2.5% - 3.2%[1]	

Workflow Visualization

The overall experimental workflow from sample collection to final data analysis is depicted in the following diagram.





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Caption: Workflow for Doxylamine Quantification in Plasma.



Conclusion

The protocol described provides a validated, high-throughput method for the quantification of doxylamine in human plasma using protein precipitation and LC-MS/MS. The simple sample preparation procedure reduces processing time and potential for error, while the sensitivity and selectivity of tandem mass spectrometry ensure accurate and reliable results.[1][2] This method is well-suited for clinical and research laboratories requiring the routine analysis of doxylamine for pharmacokinetic studies and other applications.

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